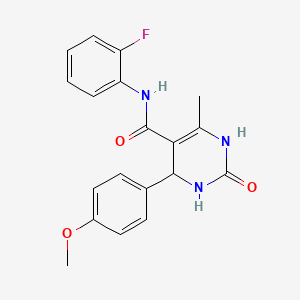
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:
- Formation of the Tetrahydropyrimidine Core : The key intermediate is synthesized through a Biginelli reaction involving aldehydes and urea derivatives.
- Substitution Reactions : The introduction of the fluorophenyl and methoxyphenyl groups is achieved through electrophilic aromatic substitution methods.
- Final Modifications : The carboxamide group is introduced through amide coupling reactions.
The structural formula can be represented as follows:
2.1 Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydropyrimidine derivatives against HIV. A derivative similar to this compound was evaluated for its inhibitory effects on HIV integrase (IN). The compound demonstrated significant inhibition of the strand transfer reaction with an IC50 value of 0.65 µM in vitro . However, it did not exhibit sufficient activity against HIV in cell culture assays below cytotoxic concentrations.
2.2 Anticancer Activity
Tetrahydropyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies indicated that compounds within this class exhibit moderate to good antiproliferative activity against various cancer cell lines such as breast (T47D), lung (NCl H-522), and colon (HCT-15) cancer cells . The structure-activity relationship analysis suggests that modifications at specific positions significantly influence the anticancer efficacy of these compounds.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position with methoxy group | Enhanced binding affinity to target enzymes |
| Variation in phenyl substituents | Altered potency against viral and cancerous cells |
| Presence of fluorine atom | Potential increase in lipophilicity and bioavailability |
4. Case Studies
Several case studies have documented the biological evaluations of similar compounds:
- HIV Integrase Inhibitors : A study reported a series of tetrahydropyrimidine derivatives with varying substituents that were tested for their ability to inhibit HIV integrase effectively .
- Antitumor Evaluations : Another research article focused on a range of pyrimidine derivatives that showed promising results against various cancer cell lines, establishing a correlation between structural modifications and biological activity .
5. Conclusion
This compound represents a promising candidate for further development as an antiviral and anticancer agent. Continued research into its biological activity and optimization through SAR studies will be essential for advancing its therapeutic potential.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-15-6-4-3-5-14(15)20)17(23-19(25)21-11)12-7-9-13(26-2)10-8-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOKSYGXSLPCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














